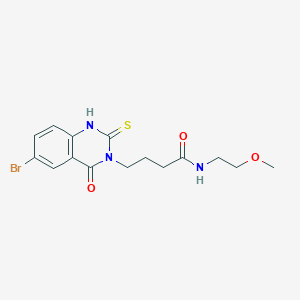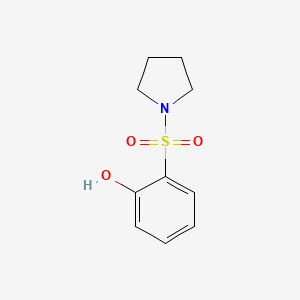
2-(Pyrrolidine-1-sulfonyl)phenol
Übersicht
Beschreibung
“2-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 852951-49-6 and a molecular weight of 227.28 . Its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenol . The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidine-1-sulfonyl)phenol” is represented by the linear formula C10H13NO3S . The compound’s InChI Code is 1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 2-(Pyrrolidine-1-sulfonyl)phenol, is widely utilized in drug discovery due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects . The pyrrolidine ring’s non-planarity and stereogenicity allow for the exploration of pharmacophore space and the creation of drugs with selective target activity . This compound can be used to synthesize derivatives with varied biological profiles, potentially leading to new treatments for diseases.
Antiviral Agents
Pyrrolidine derivatives have shown promise as inhibitors of viral enzymes, such as reverse transcriptases and RNA-dependent RNA polymerases . 2-(Pyrrolidine-1-sulfonyl)phenol could be functionalized to create analogs that target specific viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory and Antituberculosis Therapeutics
The structural diversity afforded by pyrrolidine analogs has been exploited to develop compounds with anti-inflammatory and antituberculosis properties . By modifying the pyrrolidine moiety in 2-(Pyrrolidine-1-sulfonyl)phenol, researchers can synthesize new molecules with the potential to treat inflammatory conditions and tuberculosis.
Cancer Research
Pyrrolidine-containing compounds have been investigated for their anticancer properties. The ability to modify the pyrrolidine ring structure in 2-(Pyrrolidine-1-sulfonyl)phenol could lead to the discovery of novel anticancer agents with improved efficacy and selectivity .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring is a significant feature that can influence the biological activity of drug candidates. 2-(Pyrrolidine-1-sulfonyl)phenol can be used in the enantioselective synthesis of pharmaceuticals, where the spatial orientation of substituents is crucial for binding to proteins .
Heterocyclic Chemistry Research
As a heterocyclic compound, 2-(Pyrrolidine-1-sulfonyl)phenol contributes to the study of heterocycles in chemistry. Its applications extend to the synthesis of complex molecules and the investigation of reaction mechanisms involving pyrrolidine rings .
Zukünftige Richtungen
Pyrrolidine derivatives, such as “2-(Pyrrolidine-1-sulfonyl)phenol”, have potential therapeutic applications. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the therapeutic potential of these compounds further.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been reported to have target selectivity . For instance, SB-269970, a compound with a pyrrolidine ring, acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKOCRHCYTYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2891293.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)
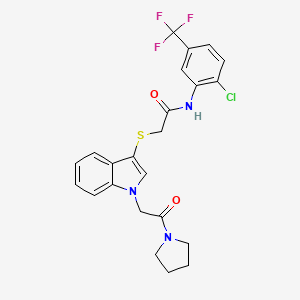
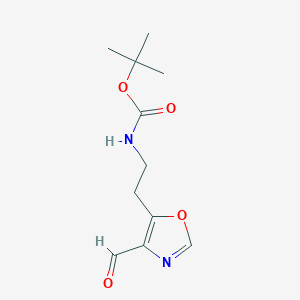
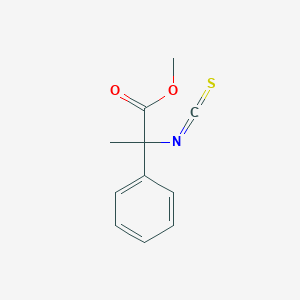
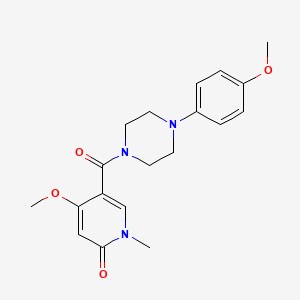
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)
![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)

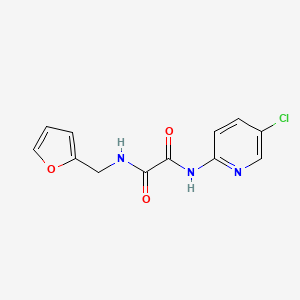
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
